3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride
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Overview
Description
“3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2408957-61-7 . It has a molecular weight of 211.09 . The IUPAC name for this compound is (1s,3s)-3- (1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H/t5-,6+;; . This indicates that the compound has a cyclobutane ring with an amine group and a 1,2,4-triazole group attached to it .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in the preparation of 1,2,4-triazole derivatives, which are key scaffolds in medicinal and agricultural chemistry. For instance, a novel microwave-assisted method was developed for synthesizing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the utility of 1,2,4-triazoles as building blocks for diverse compounds. This approach offers a rapid and efficient route to a variety of triazole derivatives, highlighting the adaptability and significance of triazole chemistry in drug design and development (Tan, Lim, & Dolzhenko, 2017).
Green Chemistry Approaches
A metal- and oxidant-free synthetic strategy for creating fully substituted 1H-1,2,4-triazol-3-amines through a three-component condensation highlights the growing emphasis on sustainable and green chemistry principles. This methodology underscores the importance of developing environmentally benign synthetic routes, thereby reducing the reliance on hazardous reagents and conditions in the synthesis of triazole derivatives (Guo et al., 2021).
Antimicrobial Applications
Triazole derivatives have been extensively studied for their antimicrobial properties. For instance, new 1,2,4-triazole derivatives have demonstrated promising antimicrobial activities against various microorganisms. This research underscores the potential of triazole compounds in addressing the growing challenge of antibiotic resistance and the need for new antimicrobial agents (Bektaş et al., 2007).
Industrial Applications
The industrial applications of amino-1,2,4-triazoles have been comprehensively reviewed, highlighting their use in agriculture, medicine, and high-energy materials. This review provides insights into the versatile roles of triazole derivatives in various sectors, from plant protection products to pharmaceuticals and explosives, demonstrating the broad applicability and significance of these compounds in industrial practices (Nazarov et al., 2022).
Synthesis and Photophysical Properties
The synthesis and investigation of the photophysical properties of triazole derivatives underscore their potential applications in optical materials and organic electronics. The development of triazole-based compounds with unique fluorescence and aggregation-induced emission properties opens up new avenues for their use in sensors, organic light-emitting diodes (OLEDs), and other photonic devices, highlighting the intersection of organic synthesis and materials science (Guo et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUNDXUKJESDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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